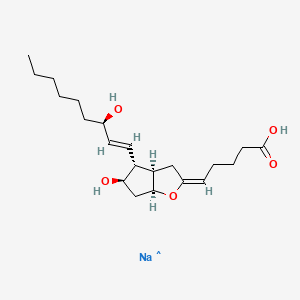![molecular formula C9H15N3S B13413141 2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide](/img/structure/B13413141.png)
2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide is an organic compound with a complex structure that includes a cyclohexene ring, a hydrazine group, and a carbothioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide typically involves the reaction of 4-methyl-3-cyclohexen-1-one with hydrazine and a thiocarbamide derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine or carbothioamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism by which 2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide exerts its effects involves interactions with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The carbothioamide group may also interact with metal ions or other biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(4-Methyl-3-cyclohexen-1-yl)propyl]cyclopentanone: This compound has a similar cyclohexene structure but differs in the functional groups attached.
Methylcyclohexene: A simpler compound with a cyclohexene ring and a methyl group, used as a reagent in organic synthesis.
Uniqueness
2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide is unique due to its combination of a cyclohexene ring, hydrazine group, and carbothioamide group
Eigenschaften
Molekularformel |
C9H15N3S |
|---|---|
Molekulargewicht |
197.30 g/mol |
IUPAC-Name |
[(Z)-(4-methylcyclohex-3-en-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H15N3S/c1-7-2-4-8(5-3-7)6-11-12-9(10)13/h2,6,8H,3-5H2,1H3,(H3,10,12,13)/b11-6- |
InChI-Schlüssel |
RZRWSEIWSPUXPG-WDZFZDKYSA-N |
Isomerische SMILES |
CC1=CCC(CC1)/C=N\NC(=S)N |
Kanonische SMILES |
CC1=CCC(CC1)C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid](/img/structure/B13413066.png)
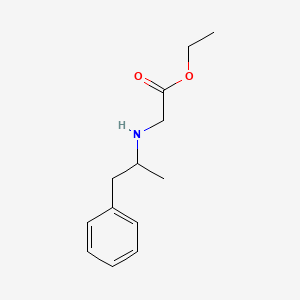
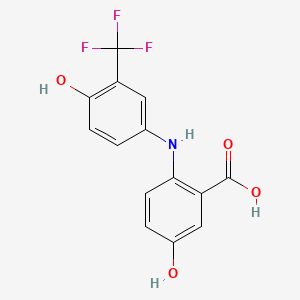
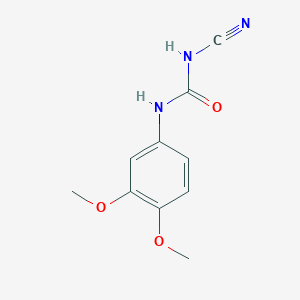
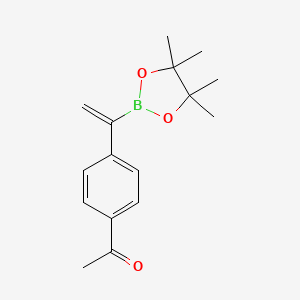
![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)
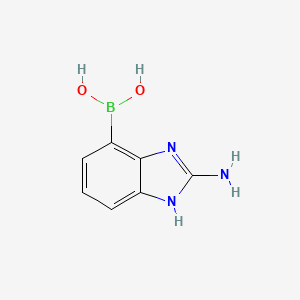

![[(4R,9R)-4-diphenylphosphanyloxyspiro[4.4]nonan-9-yl]oxy-diphenylphosphane](/img/structure/B13413108.png)
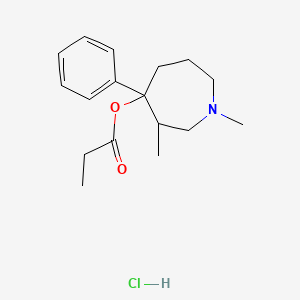
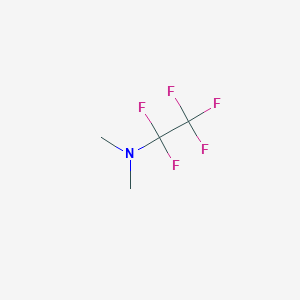

![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)
